molecular formula C15H10IN3O5S B13963440 5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 532980-93-1

5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13963440
CAS No.: 532980-93-1
M. Wt: 471.2 g/mol
InChI Key: DUMBTNFZUXPQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H10IN3O5S It is characterized by the presence of an iodine atom, a nitrobenzoyl group, and a carbamothioylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable benzoic acid derivative, followed by iodination and subsequent coupling with a carbamothioylamino group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product. The goal is to achieve a scalable and reproducible method that meets the demands of commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom and carbamothioylamino group also contribute to the compound’s reactivity and specificity towards certain pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid: Similar structure with a methyl group instead of a hydrogen atom on the benzoyl ring.

    2-Iodo-5-nitrobenzoic acid: Lacks the carbamothioylamino group but shares the nitro and iodine functionalities.

Uniqueness

5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both nitro and iodine groups, along with the carbamothioylamino moiety, makes it a versatile compound for various applications.

Properties

CAS No.

532980-93-1

Molecular Formula

C15H10IN3O5S

Molecular Weight

471.2 g/mol

IUPAC Name

5-iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10IN3O5S/c16-9-4-5-12(11(7-9)14(21)22)17-15(25)18-13(20)8-2-1-3-10(6-8)19(23)24/h1-7H,(H,21,22)(H2,17,18,20,25)

InChI Key

DUMBTNFZUXPQPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.